molecular formula C20H22N2O4S B2500914 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 878425-75-3

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2500914
CAS No.: 878425-75-3
M. Wt: 386.47
InChI Key: BJULYDNDKLHPJE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound that belongs to the class of thieno[3,4-d]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Final cyclization and oxidation steps: These steps ensure the formation of the hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal transduction pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]imidazole derivatives: These compounds share the same core structure and may have similar biological activities.

    Phenyl-substituted imidazoles: Compounds with phenyl groups attached to the imidazole ring may have comparable properties.

Uniqueness

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is unique due to its specific substitution pattern and the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-4-5-16(10-14(13)2)22-19-12-27(24,25)11-18(19)21(20(22)23)15-6-8-17(26-3)9-7-15/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJULYDNDKLHPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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